4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO3S It is a derivative of benzenesulfonyl chloride, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-cyano-2-methoxybenzenesulfonic acid.
Chlorination: The sulfonic acid is treated with thionyl chloride (SOCl2) under reflux conditions to convert the sulfonic acid group to a sulfonyl chloride group. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of starting materials and reagents.
Reactor Design: Using reactors designed to maintain anhydrous conditions and efficient heat transfer.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential in developing new drugs, particularly as a building block for sulfonamide-based drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyano-3-methoxybenzenesulfonyl chloride: Lacks the bromine atom, which can affect its reactivity and the types of reactions it can undergo.
Uniqueness
4-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a bromine atom and a cyano group, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
4-bromo-3-cyano-2-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)6(9)2-3-7(8)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUOVLHNEZTQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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